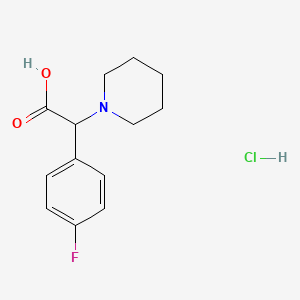

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride is assigned according to IUPAC rules. The parent structure is acetic acid, with two substituents on the α-carbon: a 4-fluorophenyl group and a piperidin-1-yl moiety. The hydrochloride salt designation indicates protonation of the piperidine nitrogen, with chloride as the counterion. This naming follows substitutive nomenclature priorities, where the carboxylic acid retains the principal functional group status, and substituents are listed alphabetically (fluorophenyl precedes piperidinyl).

Table 1: Nomenclature and molecular identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride |

| CAS Registry Number | 939756-64-6 |

| Molecular Formula | C₁₃H₁₇ClFNO₂ |

| Molecular Weight | 273.73 g/mol |

Molecular Architecture and Functional Group Analysis

The molecule consists of three primary structural components:

- A protonated piperidinium ring : The piperidine nitrogen forms a secondary ammonium ion (pKₐ ~11) bonded to a chloride counterion.

- 4-Fluorophenyl group : Attached to the α-carbon, this aromatic ring introduces electron-withdrawing effects via the fluorine substituent.

- Acetic acid backbone : The carboxylic acid (pKₐ ~2-3) remains unionized under physiological conditions but contributes to hydrogen-bonding capacity.

Key functional groups :

- Quaternary ammonium center (ionic interaction site)

- Carboxylic acid (hydrogen-bond donor/acceptor)

- Aromatic C–F bond (enhances lipophilicity and metabolic stability)

The α-carbon is chiral, with four distinct substituents: hydrogen, carboxylic acid, 4-fluorophenyl, and piperidin-1-yl groups. While stereochemical data are not explicitly reported in available literature, synthetic routes typically yield racemic mixtures unless chiral resolution is performed.

Crystallographic Data and Conformational Isomerism

Although direct crystallographic data for this compound are not publicly available, structural analogs provide insights:

- Piperidine ring conformation : In related hydrochlorides (e.g., 4-[2-(2,4,6-trifluorophenoxymethyl)phenyl]piperidine hydrochloride), the piperidine adopts a chair conformation with axial protonation at nitrogen.

- Dihedral angles : For 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the fluorophenyl groups exhibit a dihedral angle of 72.1° relative to the piperidine plane. This suggests steric and electronic influences from substituents may similarly affect the target compound’s geometry.

- Hydrogen-bonding networks : In crystalline piperidine hydrochlorides, N–H⋯Cl and O–H⋯Cl interactions dominate packing arrangements.

Table 2: Hypothetical crystallographic parameters based on analogs

| Parameter | Value (Predicted) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈8.1 Å, b ≈19.8 Å, c ≈10.2 Å |

| Z (Molecules/Unit Cell) | 4 |

Comparative Structural Analysis with Piperidine Derivatives

Table 3: Structural comparison with related compounds

The acetic acid group in the target compound enhances water solubility (~2.1 mg/mL predicted) compared to non-acid piperidine derivatives. Additionally, the 4-fluorophenyl group provides steric bulk that may limit rotational freedom around the α-carbon, as seen in analogous structures where substituents enforce specific dihedral angles.

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2.ClH/c14-11-6-4-10(5-7-11)12(13(16)17)15-8-2-1-3-9-15;/h4-7,12H,1-3,8-9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMRBLCWQORUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

The synthesis of (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride generally involves two key stages:

- Formation of the (4-fluorophenyl)(1-piperidinyl)acetic acid intermediate

- Conversion of the acid to its hydrochloride salt

Synthesis of (4-Fluorophenyl)(1-piperidinyl)acetic acid

The core synthetic route to the parent acid involves acylation of piperidine with a 4-fluorophenylacetyl derivative. Two main approaches are documented:

Preparation via Acid Chloride Intermediate

Step 1: Formation of 4-fluorophenylacetyl chloride

4-Fluorophenylacetic acid is converted into its acid chloride using thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

Step 2: Acylation of Piperidine

The acid chloride is reacted with piperidine, typically in an inert solvent such as tetrahydrofuran (THF), at low temperature (0 °C) followed by warming to ambient temperature for extended periods (e.g., 18 hours) to yield the free acid after hydrolysis and workup.

Step 3: Workup and Purification

The reaction mixture is quenched with saturated sodium bicarbonate solution to neutralize excess acid chloride and byproducts, then extracted with ethyl acetate, washed, dried, and concentrated. The crude acid is purified by silica gel chromatography using an ethyl acetate/heptane gradient.

Formation of Hydrochloride Salt

The hydrochloride salt is typically formed by treating the free base acid with hydrochloric acid in a suitable solvent or by direct reaction with gaseous HCl. This step improves compound stability, crystallinity, and solubility for pharmaceutical applications.

- The free acid is dissolved in an organic solvent (e.g., ethanol or ethyl acetate)

- Anhydrous or aqueous HCl is added under controlled temperature

- The salt precipitates or is isolated by evaporation and recrystallization

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Acid chloride formation | 4-Fluorophenylacetic acid + thionyl chloride or oxalyl chloride, DMF catalyst, 60–105 °C, 1–16 h | 4-Fluorophenylacetyl chloride |

| 2 | Acylation | Acid chloride + piperidine, THF, 0 °C to RT, 18 h | (4-Fluorophenyl)(1-piperidinyl)acetic acid (free acid) |

| 3 | Hydrolysis (if ester route) | Ester or amide + NaOH or KOH, aqueous/alcoholic medium, 20 °C to reflux | Free acid |

| 4 | Salt formation | Free acid + HCl (aqueous or gaseous), solvent (ethanol, EtOAc) | This compound |

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its potential as an anti-allergic agent . Research indicates that it may possess antihistaminic properties, making it useful in treating allergic reactions and conditions such as asthma .

Case Studies and Research Findings

- Antihistaminic Activity : In various studies, compounds similar to (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride have shown effectiveness in reducing histamine-induced responses. The mechanism often involves antagonism of H1 receptors, which are implicated in allergic reactions .

- Bronchodilatory Effects : Some derivatives of this compound have demonstrated bronchodilatory effects, which can be beneficial in managing respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of piperidine derivatives with acetic acid derivatives under controlled conditions. The presence of the fluorine atom is believed to enhance the lipophilicity and biological activity of the compound .

Analytical Applications

In addition to its therapeutic uses, this compound is also utilized in analytical chemistry for various applications, including:

- Cell Culture Studies : It serves as a reagent in cell culture experiments to study cellular responses to allergens and other stimuli .

- Drug Development : As a building block in the synthesis of more complex pharmaceuticals, it plays a role in developing new anti-allergic medications and other therapeutic agents .

Potential Future Applications

Given its pharmacological profile, this compound may have future applications in:

- Combination Therapies : Its properties could be explored in combination with other drugs to enhance therapeutic efficacy against allergies and respiratory diseases.

- Research into New Indications : Ongoing research may reveal additional therapeutic uses beyond its current applications, particularly in areas related to inflammation and immune response modulation.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, potentially modulating their activity. The fluorinated phenyl ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Research Findings and Pharmacological Implications

- Receptor Selectivity : The 4-fluorophenyl group in the target compound may enhance affinity for histamine H1 receptors, akin to Fexofenadine, but the absence of a hydroxydiphenylmethyl group could reduce potency .

- Thermodynamic Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, facilitating formulation but requiring pH optimization for bioavailability .

Biological Activity

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride is a synthetic compound that incorporates a fluorinated phenyl ring and a piperidine moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. Its structure allows for interactions with various biological targets, making it a candidate for further exploration in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine moiety is known to modulate the activity of receptors or enzymes, while the fluorinated phenyl ring may enhance binding affinity and specificity. This dual functionality positions the compound as a promising candidate for therapeutic development.

Therapeutic Potential

Research indicates that this compound may have various therapeutic applications, particularly as a precursor in drug development. Its structural characteristics suggest potential efficacy against a range of conditions, including inflammation and possibly cancer, although specific studies on these applications are still limited .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing piperidine rings have demonstrated significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been shown to enhance these bioactivities, indicating that modifications to the structure can yield compounds with improved efficacy .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 4-Fluorophenyl derivative | 0.0039 | Staphylococcus aureus |

| Piperidine analog | 0.025 | Escherichia coli |

| Other synthesized derivatives | Varies | Various bacteria |

This table summarizes the minimum inhibitory concentrations (MIC) for selected compounds related to this compound, showcasing their effectiveness against key pathogens.

Safety Profile and Toxicology

Toxicological assessments of related compounds reveal varying degrees of safety. For example, studies have reported lethal doses (LD50) for similar piperidine derivatives ranging from 600 mg/kg to 865 mg/kg in animal models . Understanding the safety profile is crucial for evaluating the therapeutic potential of this compound.

Q & A

Q. What are the most effective synthetic routes for (4-fluorophenyl)(1-piperidinyl)acetic acid hydrochloride, and how can yield optimization be achieved?

The compound can be synthesized via Mannich reactions , where 4'-fluoroacetophenone reacts with piperidine and formaldehyde in the presence of hydrochloric acid. Evidence from similar piperidine derivatives indicates yields ranging from 87–98% under optimized conditions . Key parameters for yield optimization include:

- Reagent stoichiometry : Excess formaldehyde (1.2–1.5 equivalents) ensures complete amine alkylation.

- Temperature control : Reactions performed at 60–70°C minimize side-product formation.

- Acid catalysis : Hydrochloric acid (1M) facilitates protonation of intermediates, enhancing reaction efficiency.

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for baseline separation of impurities .

- UV spectrophotometry : Chemometric methods (e.g., partial least squares) enable simultaneous quantification in multicomponent mixtures, validated with R² > 0.995 .

- NMR : ¹H NMR (D2O, 400 MHz) confirms the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm, doublet) and piperidinyl protons (δ 2.8–3.1 ppm, multiplet) .

Q. What preliminary pharmacological activities have been reported for structurally related compounds?

Piperidine derivatives with 4-fluorophenyl groups exhibit:

Q. How should stability studies be designed for this compound under varying storage conditions?

- Short-term stability : Store at -20°C in desiccated, amber vials to prevent hydrolysis of the acetic acid moiety .

- Forced degradation : Expose to UV light (254 nm), 40°C/75% RH, and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation pathways. Monitor via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Modifications to the core structure influence activity:

Q. How should researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models?

- In vitro-in vivo correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolite interference (e.g., hydrolysis in plasma) .

- Analytical validation : Employ LC-MS/MS to quantify parent compound vs. metabolites in plasma, ensuring accurate activity attribution .

Q. What methodological challenges arise in quantifying trace impurities, and how can they be addressed?

Q. How can green chemistry principles be applied to optimize the synthesis process?

Q. What strategies are recommended for elucidating the metabolic fate of this compound in preclinical studies?

- Phase I metabolism : Incubate with liver microsomes (human/rat) and identify hydroxylated metabolites via high-resolution mass spectrometry (HRMS) .

- Phase II conjugation : Screen for glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms, with LC-MS/MS quantification .

Q. How can computational modeling predict off-target effects or toxicity risks?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to assess binding to hERG channels (cardiotoxicity risk) and cytochrome P450 enzymes (drug-drug interactions) .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F > 50%) and blood-brain barrier penetration (BBB score > 0.3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.